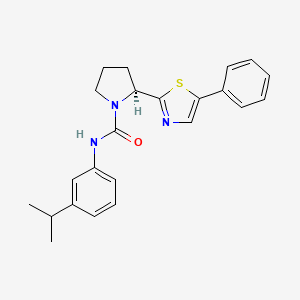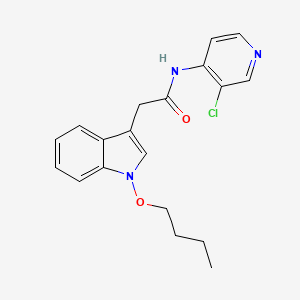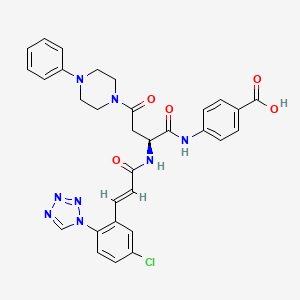
(+/-)-Tartaric-2,3-D2 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-Tartaric-2,3-D2 acid is a deuterated form of tartaric acid, where the hydrogen atoms at the 2 and 3 positions are replaced with deuterium. Tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes. It is widely used in the food and beverage industry, as well as in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Tartaric-2,3-D2 acid typically involves the deuteration of tartaric acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For example, tartaric acid can be treated with deuterated water (D2O) in the presence of a catalyst to achieve the desired deuteration.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Tartaric-2,3-D2 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce di-deuterated derivatives.
Reduction: It can be reduced to form deuterated alcohols.
Substitution: It can undergo substitution reactions where deuterium atoms are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield di-deuterated derivatives, while reduction may produce deuterated alcohols.
Scientific Research Applications
(+/-)-Tartaric-2,3-D2 acid has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It is used in studies involving enzyme mechanisms and metabolic pathways.
Medicine: It is used in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: It is used in the production of deuterated compounds for various industrial applications, such as in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (+/-)-Tartaric-2,3-D2 acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor for enzymes involved in metabolic pathways. The presence of deuterium atoms can influence the rate of enzymatic reactions, leading to differences in metabolic outcomes compared to non-deuterated compounds.
Comparison with Similar Compounds
(+/-)-Tartaric-2,3-D2 acid can be compared with other similar compounds, such as:
Tartaric acid: The non-deuterated form, which is widely used in the food and beverage industry.
Deuterated tartaric acid derivatives: Other deuterated forms of tartaric acid with different deuteration patterns.
The uniqueness of this compound lies in its specific deuteration at the 2 and 3 positions, which can lead to distinct chemical and biological properties compared to other forms of tartaric acid.
Properties
Molecular Formula |
C4H6O6 |
|---|---|
Molecular Weight |
152.10 g/mol |
IUPAC Name |
(2S,3S)-2,3-dideuterio-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m0/s1/i1D,2D |
InChI Key |
FEWJPZIEWOKRBE-DSWNTLALSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)([C@@]([2H])(C(=O)O)O)O |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-5-cyano-1-(|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12405478.png)
![(1R,3Z,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B12405479.png)









![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12405550.png)
![3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[1]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid](/img/structure/B12405561.png)
